Acide myricérique C

Vue d'ensemble

Description

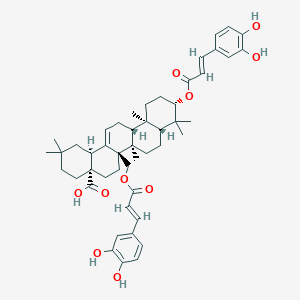

Myriceric acid C is a saturated fatty acid and a natural product that can be isolated from Myrica cerifera . It is used for research and development purposes .

Molecular Structure Analysis

The molecular formula of Myriceric acid C is C48H60O10, and its molecular weight is 796.98 . The specific structure of Myriceric acid C is not provided in the available sources.Physical and Chemical Properties Analysis

Myriceric acid C is a powder . Its molecular formula is C48H60O10, and its molecular weight is 797.0 . More detailed physical and chemical properties are not provided in the available sources.Applications De Recherche Scientifique

Phytochimie à valeur ajoutée des espèces Morella et Myrica

L'acide myricérique C est un composé présent dans diverses plantes et produits végétaux. On le trouve dans les espèces Morella et Myrica, qui sont des genres taxonomiquement proches, comprenant des espèces d'arbres ou d'arbustes aux fruits comestibles qui présentent des utilisations pertinentes en médecine traditionnelle . Ces espèces sont utilisées en médecine populaire chinoise ou japonaise pour traiter la diarrhée, les problèmes digestifs, les maux de tête, les brûlures et les maladies de la peau .

Activités biologiques

Une large gamme de composés isolés de différentes parties des espèces Myrica et/ou Morella possèdent plusieurs activités biologiques, telles que des activités anticancéreuses, antidiabétiques, anti-obésité et cardio-/neuro-/hépatoprotectrices, à la fois in vitro et in vivo . L'this compound, faisant partie de ces espèces, pourrait potentiellement partager ces activités biologiques.

Chimie et photochimie en continu pour la fabrication de principes actifs pharmaceutiques

La méthodologie de synthèse en continu, qui utilise un flux continu de fluides réactifs, peut être facilement combinée avec la photochimie, qui travaille avec les effets chimiques de la lumière . Ces méthodes peuvent être des outils utiles pour respecter les limites strictes des principes actifs pharmaceutiques (API), y compris l'this compound .

Préparation de produits naturels ou d'API

La chimie et la photochimie en flux sont des outils uniques et puissants pour la préparation de produits naturels ou d'API et de leurs précurseurs à forte complexité structurale dans des conditions douces . L'this compound, en tant que produit naturel, pourrait bénéficier de ces méthodes pour sa préparation .

Application à l'échelle du gramme de la photolyse des nitrites

Ryu et al. ont rapporté une application à l'échelle du gramme de la photolyse des nitrites accélérée en flux dans la production d'un intermédiaire clé, en route vers l'acide myricérique A . Cette méthode pourrait potentiellement être appliquée à la production de l'this compound également .

Safety and Hazards

When handling Myriceric acid C, it is advised to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eye. Use of personal protective equipment and chemical impermeable gloves is recommended. Ensure adequate ventilation, remove all sources of ignition, and evacuate personnel to safe areas. Keep people away from and upwind of spill/leak .

Orientations Futures

Mécanisme D'action

Target of Action

Myriceric acid C is a natural product that can be isolated from Myrica cerifera It has been reported to exhibit cytotoxic activity against human lung carcinoma and breast carcinoma .

Mode of Action

Its cytotoxic activity suggests that it may interact with cellular targets leading to cell death in specific cancer cells

Biochemical Pathways

Given its cytotoxic activity, it is plausible that it may interfere with pathways essential for the survival and proliferation of cancer cells

Result of Action

The primary known result of Myriceric acid C’s action is its cytotoxic effect on human lung carcinoma and breast carcinoma cells . This suggests that Myriceric acid C may induce cell death in these types of cancer cells, potentially making it a valuable tool in cancer treatment.

Analyse Biochimique

Biochemical Properties

Myriceric acid C plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, Myriceric acid C has been shown to inhibit endothelin-1-induced increases in cytosolic free calcium concentration . This interaction suggests that Myriceric acid C may act as an endothelin receptor antagonist, thereby modulating calcium signaling pathways. Additionally, Myriceric acid C exhibits antioxidant properties, which may contribute to its protective effects against oxidative stress .

Cellular Effects

Myriceric acid C exerts significant effects on various cell types and cellular processes. It has demonstrated cytotoxic activity against A549 human lung carcinoma and MCF-7 breast carcinoma cell lines . This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, Myriceric acid C has been reported to inhibit HIV replication in H9 lymphocytes , indicating its potential antiviral properties.

Molecular Mechanism

The molecular mechanism of Myriceric acid C involves several key interactions at the molecular level. Myriceric acid C binds to specific biomolecules, leading to enzyme inhibition or activation and changes in gene expression. For instance, it inhibits endothelin-1-induced calcium signaling by binding to endothelin receptors . This binding interaction prevents the downstream effects of endothelin-1, thereby modulating cellular responses. Additionally, Myriceric acid C’s antioxidant properties may involve scavenging reactive oxygen species and upregulating antioxidant defense mechanisms .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Myriceric acid C can change over time. The stability and degradation of Myriceric acid C are important factors to consider. It is recommended to store Myriceric acid C at -20°C to maintain its stability . Long-term studies have shown that Myriceric acid C can have sustained effects on cellular function, including prolonged inhibition of endothelin-1-induced calcium signaling . These temporal effects highlight the importance of considering the duration of exposure when studying Myriceric acid C.

Dosage Effects in Animal Models

The effects of Myriceric acid C vary with different dosages in animal models. Studies have shown that Myriceric acid C exhibits dose-dependent cytotoxicity against cancer cell lines . At higher doses, Myriceric acid C may induce toxic or adverse effects, highlighting the need for careful dosage optimization in therapeutic applications. Additionally, threshold effects have been observed, where lower doses of Myriceric acid C may not elicit significant biological responses .

Metabolic Pathways

Myriceric acid C is involved in various metabolic pathways. It interacts with enzymes and cofactors that regulate metabolic processes. For example, Myriceric acid C has been shown to modulate glucose and lipid metabolism by influencing short-chain fatty acid pathways . This modulation can impact metabolic flux and metabolite levels, contributing to its overall biological effects.

Transport and Distribution

The transport and distribution of Myriceric acid C within cells and tissues are critical for its biological activity. Myriceric acid C is transported across cell membranes and distributed to specific cellular compartments. It interacts with transporters and binding proteins that facilitate its localization and accumulation . Understanding the transport and distribution mechanisms of Myriceric acid C is essential for optimizing its therapeutic potential.

Subcellular Localization

Myriceric acid C exhibits specific subcellular localization, which can influence its activity and function. It may be directed to specific compartments or organelles through targeting signals or post-translational modifications . The subcellular localization of Myriceric acid C can impact its interactions with biomolecules and its overall biological effects.

Propriétés

IUPAC Name |

(4aS,6aR,6aR,6bR,8aR,10S,12aR,14bS)-10-[(E)-3-(3,4-dihydroxyphenyl)prop-2-enoyl]oxy-6a-[[(E)-3-(3,4-dihydroxyphenyl)prop-2-enoyl]oxymethyl]-2,2,6b,9,9,12a-hexamethyl-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C48H60O10/c1-43(2)21-22-47(42(55)56)23-24-48(28-57-40(53)15-9-29-7-12-33(49)35(51)25-29)31(32(47)27-43)11-14-38-45(5)19-18-39(44(3,4)37(45)17-20-46(38,48)6)58-41(54)16-10-30-8-13-34(50)36(52)26-30/h7-13,15-16,25-26,32,37-39,49-52H,14,17-24,27-28H2,1-6H3,(H,55,56)/b15-9+,16-10+/t32-,37-,38+,39-,45-,46+,47-,48-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OQOHHYHCCUJBHE-HQEPTUIISA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CCC2(CCC3(C(=CCC4C3(CCC5C4(CCC(C5(C)C)OC(=O)C=CC6=CC(=C(C=C6)O)O)C)C)C2C1)COC(=O)C=CC7=CC(=C(C=C7)O)O)C(=O)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@]12CC[C@@H](C([C@@H]1CC[C@@]3([C@@H]2CC=C4[C@]3(CC[C@@]5([C@H]4CC(CC5)(C)C)C(=O)O)COC(=O)/C=C/C6=CC(=C(C=C6)O)O)C)(C)C)OC(=O)/C=C/C7=CC(=C(C=C7)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C48H60O10 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

797.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

162059-94-1 | |

| Record name | Myriceric acid C | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0162059941 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | MYRICERIC ACID C | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/WUX1YPQ76E | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What are the biological activities of Myriceric acid C?

A1: [] Myriceric acid C, a triterpenoid isolated from the stems of Hibiscus taiwanensis, has demonstrated cytotoxic activity against human lung carcinoma and breast carcinoma cell lines.

Q2: Are there any structural analogs of Myriceric acid C with similar biological activity?

A2: [] Yes, Myriceric acid C is a structural analog of Myriceric acid A, which acts as an endothelin receptor antagonist. Myriceric acid A inhibits endothelin-1-induced increases in cytosolic free Ca2+ concentration and [125I]endothelin-1 binding in rat aortic smooth muscle cells. While both compounds share structural similarities, their specific mechanisms of action against cancer cell lines haven't been directly compared in the provided research.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-[piperidin-1-yl(sulfanyl)methylidene]cyclohexa-2,5-dien-1-one](/img/structure/B239875.png)

![1-(2-Ethoxyphenyl)-4-[(4-methylphenyl)sulfonyl]piperazine](/img/structure/B239882.png)

![4-Benzyl-1-[(2,4-dimethoxyphenyl)sulfonyl]piperidine](/img/structure/B239883.png)

![1-[(2,5-diethoxyphenyl)sulfonyl]-1H-benzimidazole](/img/structure/B239885.png)

![1-[(2,5-dichlorophenyl)sulfonyl]-2-methyl-4,5-dihydro-1H-imidazole](/img/structure/B239898.png)